molecular formula C18H20N4O3 B2710941 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea CAS No. 894021-20-6

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

Cat. No. B2710941
CAS RN: 894021-20-6
M. Wt: 340.383
InChI Key: RIMBDKQGRTWNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a methoxyphenyl group and a methylpyridinyl group .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of the compound is likely to be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Synthesis and Molecular Complexation

  • Corbin et al. (2001) described the synthesis and conformational studies of heterocyclic ureas, focusing on their ability to form multiply hydrogen-bonded complexes. The study illustrates the potential use of these compounds in self-assembly and helix-to-sheet transition mimicry, relevant to the hypothetical structure of the specified compound (Corbin et al., 2001).
  • Muthuraman et al. (2001) explored molecular complexation as a design tool in crystal engineering for nonlinear optics. The study demonstrates how heterocyclic ureas can contribute to the design of materials with desired optical properties (Muthuraman et al., 2001).

Enzyme Inhibition and Anticancer Activity

  • Mustafa et al. (2014) investigated the enzyme inhibition and anticancer activities of unsymmetrical 1,3-disubstituted ureas. This research provides insights into the potential therapeutic applications of compounds similar to "1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea" in treating cancer (Mustafa et al., 2014).

Antimicrobial Activity

  • Reddy et al. (2003) synthesized N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activities. The study indicates the antimicrobial potential of structurally related compounds (Reddy et al., 2003).

Pharmacological Applications

  • Gil et al. (2021) reported on a phenoxypyrimidine urea derivative, examining its effects on inducing apoptosis and autophagy in non-small cell lung cancer cells. This demonstrates the relevance of such compounds in developing new cancer therapies (Gil et al., 2021).

Future Directions

The future directions for compounds containing a pyrrolidine ring could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-5-3-8-16(19-12)21-18(24)20-13-9-17(23)22(11-13)14-6-4-7-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMBDKQGRTWNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

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